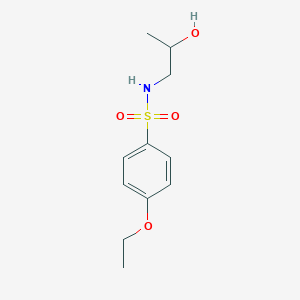
4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide is an organic compound with the molecular formula C11H17NO4S It is a sulfonamide derivative, characterized by the presence of an ethoxy group, a hydroxypropyl group, and a benzenesulfonamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a
Biologische Aktivität
4-Ethoxy-N-(2-hydroxypropyl)benzenesulfonamide is a sulfonamide compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C13H19N1O4S, with a molecular weight of approximately 273.34 g/mol. Its structure features an ethoxy group and a hydroxypropyl substituent attached to a benzenesulfonamide framework, which is characteristic of sulfonamides known for their antibacterial properties. The presence of these functional groups enhances its solubility and potential bioactivity, making it a candidate for further research in drug development.
Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting bacterial folic acid synthesis. This inhibition is crucial as folic acid is necessary for nucleic acid production in bacteria. Preliminary studies also suggest potential anti-inflammatory and analgesic effects, although further research is required to fully elucidate these properties .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related benzenesulfonamides have shown potency against various bacterial strains:
- E. coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL
- S. aureus : MIC of 6.63 mg/mL
- P. aeruginosa : MICs ranging from 6.67 to 6.45 mg/mL against different strains
- C. albicans : MIC of 6.63 mg/mL .
The biological activity of these compounds often correlates with their structural characteristics, such as lipophilicity and the presence of specific substituents on the aromatic ring.
Anti-inflammatory and Antioxidant Properties
In vivo studies have demonstrated that benzenesulfonamide derivatives can significantly inhibit carrageenan-induced edema in rat models, showcasing their anti-inflammatory potential. For example, certain derivatives exhibited inhibition rates of up to 94% at specific dosages . Additionally, antioxidant assays have indicated comparable activity to Vitamin C in some derivatives, highlighting their potential as dual-action agents against oxidative stress and inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide | C12H16ClN1O4S | Contains chlorine substituent |
| 4-methyl-N-(2-hydroxypropyl)benzenesulfonamide | C13H19N1O4S | Methyl group enhances lipophilicity |
| 4-nitro-N-(2-hydroxypropyl)benzenesulfonamide | C12H16N2O5S | Nitro group introduces additional electronic effects |
The structural diversity among these compounds suggests that modifications can lead to variations in pharmacological profiles, potentially enhancing efficacy against specific targets or improving safety profiles.
Case Studies and Research Findings
- Cancer Treatment Potential : Some benzenesulfonamide derivatives have been explored for their ability to inhibit pathways involved in cancer cell proliferation. For example, compounds targeting MEK pathways have shown promise in preclinical models for treating various cancers including colorectal and breast cancer .
- Inflammatory Diseases : The anti-inflammatory properties of sulfonamides make them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease, where controlling inflammation is crucial .
- Antioxidant Activity : The antioxidant capabilities demonstrated by certain derivatives suggest their utility in mitigating oxidative damage associated with chronic diseases such as diabetes and neurodegenerative disorders .
Eigenschaften
IUPAC Name |
4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-3-16-10-4-6-11(7-5-10)17(14,15)12-8-9(2)13/h4-7,9,12-13H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSNJWXSRCBNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














